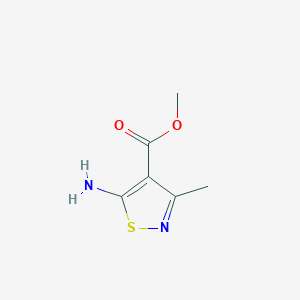

Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

Description

Significance of Heterocyclic Scaffolds in Molecular Design

Heterocyclic frameworks are fundamental building blocks in the design of biologically active molecules. rroij.comnih.gov It is estimated that over 85% of all biologically active chemical compounds, including a majority of pharmaceuticals, contain at least one heterocyclic ring. nih.gov Their prevalence stems from the structural diversity and tunable electronic properties imparted by the heteroatoms.

The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into a cyclic structure allows for precise modifications of a molecule's properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These characteristics are critical for optimizing how a potential drug molecule is absorbed, distributed, metabolized, and excreted (ADME properties). Furthermore, heterocyclic rings can act as "privileged structures," scaffolds that are capable of binding to multiple biological targets with high affinity, making them invaluable in drug discovery. nih.govrsc.org Medicinal chemists leverage this versatility to design novel therapeutic agents with enhanced potency, selectivity, and improved safety profiles. rroij.com

The thiazole (B1198619) ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, has been a subject of scientific inquiry for well over a century. nih.gov One of the earliest and most enduring methods for its construction is the Hantzsch thiazole synthesis, first reported in the late 19th century, which involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netwikipedia.orgeurekaselect.com

The significance of the thiazole moiety was cemented by its discovery in nature as a core component of thiamine (B1217682) (Vitamin B1), a vital nutrient for human health. wikipedia.org This discovery spurred further investigation into thiazole-containing compounds, revealing a wide spectrum of pharmacological activities. nih.gov Over the decades, thiazole derivatives have been developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. nih.govglobalresearchonline.netnih.gov This long history of research has established the thiazole ring as a key pharmacophore in medicinal chemistry. globalresearchonline.net

The family of sulfur-nitrogen (S-N) heterocycles is broad, encompassing a variety of ring systems with different arrangements and numbers of sulfur and nitrogen atoms. openmedicinalchemistryjournal.comstrategian.comnih.gov Besides the 1,3-thiazole ring, this class includes isomers like the 1,2-thiazole (isothiazole) core found in the title compound, as well as thiadiazoles (containing two nitrogen atoms and one sulfur atom), thiazines (six-membered rings), and their fused derivatives like benzothiazoles. openmedicinalchemistryjournal.comresearchgate.netrsc.org

Each of these scaffolds possesses distinct electronic distributions and geometries, leading to a unique profile of reactivity and biological function. openmedicinalchemistryjournal.com For instance, the 1,2-thiazole (isothiazole) ring was first synthesized in 1956 and has since been identified in compounds with a range of biological activities, including antifungal and antipsychotic properties. rsc.orgnih.gov The study of these related S-N heterocycles provides a comparative framework for understanding structure-activity relationships and offers a wider palette of scaffolds for designing molecules with specific therapeutic or material science applications. openmedicinalchemistryjournal.comresearchgate.net

Rationale for Investigating Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

The specific compound, this compound, serves as a compelling subject for chemical investigation due to its highly functionalized structure. While extensive literature on this exact molecule is not widespread, its constituent parts—the isothiazole (B42339) core, the ortho-amino ester arrangement, and the methyl substituent—suggest significant potential in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Structures (Note: Data for the title compound is inferred from structurally similar compounds, as specific experimental data is not widely published.)

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not available | C6H8N2O2S | 188.21 |

| 5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid | 22131-51-7 | C5H6N2O2S | 174.18 |

| Methyl 2-amino-1,3-thiazole-4-carboxylate | 118452-04-3 | C5H6N2O2S | 158.18 |

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 7210-76-6 | C7H10N2O2S | 186.23 |

The molecular architecture of this compound is noteworthy. It is built upon the 1,2-thiazole (isothiazole) ring, a less common isomer compared to the 1,3-thiazole system. The key feature is the vicinal (adjacent) arrangement of a primary amino group at the C5 position and a methyl carboxylate (ester) group at the C4 position. This "ortho-amino ester" configuration on a heterocyclic ring is a valuable synthetic motif. chim.it The electron-donating amino group and the electron-withdrawing ester group create a unique electronic environment that influences the reactivity of the heterocyclic core and the functional groups themselves. The methyl group at the C3 position provides a steric and electronic perturbation that can be used to fine-tune molecular interactions.

The array of functional groups on the molecule makes it a versatile platform for the synthesis of more complex structures. The reactivity of each site allows for a multitude of derivatization strategies, enabling the creation of a library of related compounds for further study.

Amino Group (C5): The primary amine is a potent nucleophile and can undergo a wide range of reactions. These include acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, N-alkylation, and condensation with aldehydes or ketones to form Schiff bases. google.comresearchgate.net

Ester Group (C4): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. nih.gov Alternatively, the ester can be reduced to a primary alcohol, providing another point for chemical modification.

Combined Reactivity: The adjacent amino and ester groups are perfectly positioned to participate in cyclization reactions. This allows for the construction of fused-ring systems, such as isothiazolopyrimidines, which are of significant interest in medicinal chemistry. The condensation of ortho-amino esters with reagents like ureas, isocyanates, or amidines is a common strategy for building such bicyclic heterocycles. ysu.am

Table 2: Potential Chemical Transformations

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Amino (at C5) | Acylation (e.g., with an acyl chloride) | N-Acyl derivative (Amide) |

| Amino (at C5) | Sulfonylation (e.g., with a sulfonyl chloride) | N-Sulfonyl derivative (Sulfonamide) |

| Ester (at C4) | Hydrolysis (Saponification) | Carboxylic Acid |

| Ester (at C4) | Amidation (e.g., with an amine) | Carboxamide |

| Amino & Ester | Cyclocondensation (e.g., with urea) | Fused Pyrimidine Ring System |

The isothiazole ring and its derivatives are recognized as biologically active scaffolds. rsc.orgnih.govthieme-connect.com The rationale for exploring the biological potential of this compound is rooted in several key theoretical principles of molecular design.

Firstly, the isothiazole ring acts as a bioisostere for other aromatic and heterocyclic rings, such as phenyl, pyridine (B92270), or even its 1,3-thiazole isomer. rsc.org Bioisosteric replacement is a powerful strategy in drug design to modify a molecule's potency, selectivity, or pharmacokinetic profile while maintaining its ability to interact with the primary biological target. rroij.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(6(9)10-2)5(7)11-8-3/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWPNVUWWOXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate and Its Core Scaffold

Classical and Contemporary Approaches to 1,2-Thiazole Ring Construction

The formation of the isothiazole (B42339) ring is the critical step in synthesizing the target scaffold. Chemists have employed several core strategies to achieve this, each with distinct advantages regarding precursor availability and reaction efficiency.

Cyclization reactions represent the most fundamental approach to heterocycle synthesis. For isothiazoles, this typically involves the formation of the N-S bond as the final ring-closing step.

A historically significant and direct method for the synthesis of 5-aminoisothiazoles involves the oxidative cyclization of β-iminothioamides. This approach constructs the N-S bond through the removal of two hydrogen atoms, forming the stable aromatic isothiazole ring. A key example of this strategy is the synthesis of the 5-amino-3-methylisothiazole core. google.com

The reaction is typically carried out by treating the β-iminothioamide precursor with a suitable oxidizing agent. Common oxidants for this transformation include hydrogen peroxide, chloramine, or persulfate salts. google.com The process is believed to proceed via the formation of a sulfenyl intermediate which then undergoes intramolecular nucleophilic attack by the imine nitrogen, followed by elimination to yield the aromatic ring.

Table 1: Oxidizing Agents for Cyclization of β-Iminothiobutanamide

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide | Aqueous or alcoholic solution | google.com |

| Chloramine | Aqueous solution | google.com |

| Potassium Persulfate | Aqueous solution | google.com |

The success of the oxidative cyclization strategy is contingent upon the availability of the requisite β-iminothioamide precursor. For the synthesis of the 3-methyl substituted core, the required precursor is β-iminothiobutanamide. This molecule contains the complete C-C-C-N skeleton of the final product, with a thioamide group providing the sulfur atom.

The synthesis of β-iminothiobutanamide can be envisioned starting from readily available precursors such as acetoacetonitrile. The general synthesis of thioamides can be achieved by the addition of a sulfurizing agent, like hydrogen sulfide, to a nitrile group. The imine functionality can be derived from the corresponding ketone.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. While the Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes, analogous strategies have been developed for isothiazoles. wikipedia.orgorganic-chemistry.orgresearchgate.net

One such strategy involves a three-component reaction of enaminoesters, elemental sulfur, and a bromodifluoroacetamide or ester. This method allows for the construction of the isothiazole ring with high selectivity through the formation of new C-S, C-N, and N-S bonds in a single pot. rsc.orgnih.gov These reactions showcase the power of MCRs to rapidly assemble the isothiazole scaffold from simple, acyclic precursors, offering significant advantages in terms of atom economy and operational simplicity.

Modern synthetic chemistry has increasingly utilized transition-metal catalysis to facilitate the formation of challenging chemical bonds. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of heterocyclic compounds. These strategies often involve the intramolecular cyclization of a suitably functionalized precursor via C-H activation or cross-coupling reactions to form a key C-S or C-N bond.

While direct palladium-catalyzed synthesis of simple isothiazoles is less common, the principles are well-established in the synthesis of related benzothiazole (B30560) systems. For instance, the intramolecular cyclization of N-arylthioureas can be achieved using a palladium catalyst to functionalize an ortho-aryl C-H bond and form the C-S bond necessary for ring closure. wikipedia.org Such methods eliminate the need for pre-functionalized starting materials (e.g., ortho-halo substrates), representing a more atom-economical approach. The catalytic cycle typically involves oxidative addition of the catalyst, C-H activation/metalation, and reductive elimination to furnish the heterocyclic product and regenerate the active catalyst.

Table 2: Examples of Palladium-Catalyzed Heterocycle Formation

| Reaction Type | Catalyst System | Precursor Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Intramolecular C-H Functionalization | Pd(PPh₃)₄ / MnO₂ | N-Arylthiourea | 2-Aminobenzothiazole | wikipedia.org |

Cyclization Reactions for Isothiazole Formation

Targeted Synthesis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

While general methods for the isothiazole scaffold are established, specific literature detailing the direct synthesis of this compound is limited. However, plausible synthetic routes can be constructed based on the synthesis of closely related analogs, such as the corresponding isoxazole (B147169) or a 5-cyanoisothiazole precursor.

One highly viable route is based on the reported synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate. This synthesis involves the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride, which yields the 5-cyano isothiazole derivative in high yield. rsc.org The target 5-amino compound could then be obtained through a standard chemical transformation involving the reduction of the cyano group (e.g., using catalytic hydrogenation or a chemical reducing agent).

An alternative approach can be inferred from the synthesis of the analogous ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. mdpi.com This synthesis begins with the reaction of ethyl cyanoacetate (B8463686) and triethyl orthoacetate to form an enol ether intermediate. Subsequent cyclization with hydroxylamine (B1172632) hydrochloride yields the 5-aminoisoxazole ring. mdpi.com A parallel strategy for the isothiazole target would involve a similar intermediate, likely derived from methyl acetoacetate (B1235776) or methyl 2-cyano-3-oxobutanoate, followed by cyclization using a reagent capable of delivering the "S-N" fragment, potentially a combination of a sulfur source (like NaSH) and an aminating agent (like chloramine).

Table 3: Proposed Synthetic Precursors for the Target Compound

| Synthetic Route | Key Precursor(s) | Key Transformation | Analogous Reaction Reference |

|---|---|---|---|

| Via 5-Cyano Intermediate | Methyl 3-aminocrotonate | Cyclization followed by nitrile reduction | rsc.org |

Reaction Conditions and Reagent Optimization

The efficiency and yield of isothiazole synthesis are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, catalyst, and the nature of the reagents.

For related thiazole (B1198619) syntheses, which can provide insights into isothiazole formation, extensive optimization has been documented. For instance, in the synthesis of 2-aminothiazoles, various solvents such as ethanol (B145695), water, toluene, and dioxane have been tested, with tetrahydrofuran (B95107) (THF) sometimes providing superior yields. nih.gov Temperature is another critical factor; reactions are often heated to reflux to ensure completion, though milder conditions are sought in modern methods. nih.govrsc.org

Catalyst selection is paramount for optimizing these reactions. In a multi-component synthesis of 2-aminothiazoles, the catalyst loading was systematically varied, with 10% wt/wt of a heterogeneous nanocatalyst found to be optimal at 80°C in ethanol. rsc.org The choice of base or acid can also dramatically influence the reaction pathway and yield. For example, in the acylation of aminothiazoles, bases like potassium carbonate in dioxane have proven effective where others failed. rsc.org

The table below summarizes typical parameters that require optimization for the synthesis of thiazole and isothiazole scaffolds.

| Parameter | Variable | Typical Conditions/Observations | Reference |

| Solvent | Ethanol, THF, Dioxane, Water, Toluene | Choice impacts yield and reaction time; ethanol and THF often effective. | nih.gov |

| Temperature | Room Temp. to Reflux (e.g., 80°C) | Higher temperatures often increase reaction rate but can lead to side products. | rsc.org |

| Catalyst | None, Acid, Base, Nanoparticles | Heterogeneous catalysts like NiFe₂O₄ or functionalized Fe₃O₄ offer reusability. | rsc.orgacs.org |

| Base/Acid | K₂CO₃, Et₃N, HCl | Can influence regioselectivity and reaction efficiency. | rsc.orgrsc.org |

| Reagents | Substituted thioamides, α-halo ketones | Structure of starting materials dictates the final product structure. | rsc.org |

Stereochemical Considerations in Synthesis

The target compound, this compound, is an achiral molecule as it lacks any stereocenters. Therefore, stereochemical considerations are not relevant to its direct synthesis.

However, if chiral substituents were to be introduced at the 3-methyl, 5-amino, or 4-carboxylate positions, the stereochemical outcome of the synthesis would become critical. In the synthesis of related chiral thiazole-containing natural products, the stereochemistry of the final molecule is often dictated by the chirality of the starting materials. For instance, the synthesis of chiral thiazole fragments can be achieved through condensation reactions starting from enantiomerically pure precursors like (S)-ethyl cysteine hydrochloride, with the original stereocenter being retained in the final product. mdpi.com

It is also important to note that certain reaction conditions can lead to racemization. During the synthesis of some thiazole derivatives, it was observed that using calcium carbonate to neutralize acid generated in situ led to partial racemization at an existing chiral center, potentially through acid-catalyzed imine-enamine tautomerization during the final aromatization step. nih.gov Therefore, careful selection of reagents and reaction conditions is necessary to control stereochemistry when synthesizing chiral derivatives of the 1,2-thiazole scaffold.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry approaches have been successfully applied to the synthesis of thiazoles and related heterocycles, which are applicable to the 1,2-thiazole scaffold.

Key green strategies include:

Use of Green Solvents: Water and ethanol are preferred solvents due to their low toxicity and environmental impact. A one-pot, three-component synthesis of thiazole scaffolds has been effectively carried out in an ethanol:water (1:1) solvent system. acs.org

Reusable Catalysts: The use of heterogeneous, magnetically separable nanocatalysts, such as NiFe₂O₄ or KF/Clinoptilolite, allows for easy recovery and reuse of the catalyst, minimizing waste. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine several starting materials in a single step, reducing the number of synthetic operations, solvent usage, and waste generation. acs.orgnih.gov

Solvent-Free and Metal-Free Conditions: Some syntheses can be performed under neat (solvent-free) conditions, for example by grinding reagents together, which dramatically reduces solvent waste. mdpi.com Electrochemical methods offer a way to drive reactions without the need for chemical oxidants, representing a clean and sustainable approach. organic-chemistry.org

The table below highlights various green synthetic methods applied to thiazole synthesis.

| Green Approach | Description | Example | Reference |

| Water as Solvent | Utilizing water as a reaction medium at elevated temperatures. | Multicomponent reaction of aldehydes, isothiocyanate, and alkyl bromides. | nih.gov |

| Reusable Catalyst | Employing NiFe₂O₄ nanoparticles for a one-pot synthesis. | Synthesis of thiazole scaffolds incorporating phthalazine (B143731) and pyridazine. | acs.org |

| Electrochemical Synthesis | Oxidative cyclization of enaminones with thioamides without metals or oxidants. | Formation of thiazoles under mild, sustainable conditions. | organic-chemistry.org |

| Grinding (Mechanochemistry) | Solvent-free reaction conditions achieved by grinding reagents together. | Synthesis of substituted diaryl-1,2,4-thiadiazoles. | mdpi.com |

Alternative Synthetic Pathways for Related 1,2-Thiazole Derivatives

Beyond multi-component reactions, several classical and modern methods exist for synthesizing the core thiazole ring, which can be adapted or serve as alternatives for producing 1,2-thiazole derivatives.

The Hantzsch thiazole synthesis is a cornerstone method, typically involving the condensation of an α-haloketone with a thioamide. youtube.com This reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. While this method classically yields 2,4-substituted thiazoles, variations in substrates can lead to other substitution patterns.

The Cook-Heilborn synthesis is particularly relevant as it produces 5-aminothiazoles. This pathway involves the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com

Strategies for Modifying the Amino and Ester Groups

Once the this compound scaffold is synthesized, the amino and ester functional groups provide valuable handles for further chemical modification and diversification.

The 5-amino group can readily undergo acylation reactions. For example, the amino group of a related thiazole carboxylate can be reacted with acid chlorides, such as 3,4,5-trimethoxybenzoyl chloride, to form the corresponding amide. nih.gov This amide bond formation is a robust and widely used transformation in medicinal chemistry. Similarly, peptide coupling reagents (e.g., HBTU, HOBt) can be used to couple carboxylic acids to the amino group, allowing for the elongation of peptide chains from this position. rsc.org

The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using reagents like sodium hydroxide (B78521). rsc.org This resulting carboxylic acid is a versatile intermediate. It can be coupled with various amines using standard amide coupling reagents (such as HCTU, HOBt, and DIEA) to generate a library of amide derivatives. nih.gov This two-step hydrolysis and coupling sequence is a common strategy for exploring structure-activity relationships in drug discovery programs.

Regioselectivity Control in Substituted Thiazole Synthesis

Controlling the position of substituents on the heterocyclic ring is a significant challenge in synthesis. The formation of undesired regioisomers can complicate purification and lower the yield of the target compound.

In the Hantzsch synthesis, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea (B124793) typically yields a 2-(N-substituted amino)thiazole. However, the regioselectivity can be altered by changing the reaction conditions. It has been shown that performing the condensation under acidic conditions (e.g., 10M HCl-EtOH) can lead to the formation of a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole. rsc.org This highlights how pH can be a critical factor in directing the cyclization step.

In the synthesis of related 1,2-oxazoles, which serves as a good model for 1,2-thiazoles, regioselectivity is often controlled by the nature of the starting materials. The reaction of β-enamino ketoesters with hydroxylamine can potentially form two different regioisomers. The specific outcome is dictated by the electronic and steric properties of the substituents on the enamino ketoester precursor, which influences which carbonyl group is attacked during the cyclization step. beilstein-journals.org Unambiguous structural assignment using techniques like 2D NMR is crucial to confirm the identity of the desired regioisomer. beilstein-journals.org Furthermore, modern methods involving programmed C-H activation can allow for the sequential and regioselective functionalization of the thiazole ring at specific positions after the core has been constructed. rsc.org

Chemical Reactivity and Functional Group Transformations of Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate

Reactivity of the 5-Amino Group

The 5-amino group in methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate is a key functional handle for derivatization. Its nucleophilicity allows it to participate in a variety of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions

The primary amino group of aminothiazole and aminoisothiazole derivatives readily undergoes acylation with acylating agents such as acid chlorides and anhydrides. This reactivity is anticipated for this compound, leading to the formation of the corresponding N-acylated products. For instance, reaction with acetic anhydride (B1165640) would yield the 5-acetamido derivative, while treatment with benzoyl chloride in the presence of a base like pyridine (B92270) would result in the 5-benzamido derivative. These reactions typically proceed under standard acylation conditions. semanticscholar.orgmdpi.comnih.gov

Similarly, sulfonylation of the 5-amino group can be achieved by reacting the parent compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This yields the corresponding sulfonamide derivatives. The general conditions for these transformations on analogous aminothiazoles involve reacting the amine with the sulfonyl chloride in a suitable solvent, often with a base to neutralize the HCl byproduct. excli.de

Table 1: Representative Acylation and Sulfonylation Reactions of Aminothiazole Analogs

| Reagent | Product Type | Reference |

|---|---|---|

| Acetic Anhydride | N-Acetylated Thiazole (B1198619) | nih.gov |

| Benzoyl Chloride | N-Benzoylated Thiazole | nih.gov |

| p-Toluenesulfonyl Chloride | N-Sulfonylated Thiazole | excli.de |

Alkylation and Arylation Reactions

The 5-amino group can also be a target for alkylation and arylation, though direct N-alkylation can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products. Alkylation of related 5-aminotetrazoles with tertiary alcohols in acidic media has been shown to produce N-alkyl derivatives. pleiades.online A similar approach could potentially be applied to this compound.

More specifically, the arylation of 5-aminoisothiazoles has been demonstrated. While direct examples for the title compound are not prevalent, related studies show that 5-aminoisothiazoles can undergo arylation reactions, for instance, with quinones in the presence of a chiral phosphoric acid catalyst. This suggests that the 5-amino group of this compound could similarly serve as a nucleophile in arylation reactions to form N-aryl derivatives. thieme-connect.com

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. researchgate.net

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. wikipedia.orglscollege.ac.innih.gov This provides a pathway to introduce a range of substituents at the 5-position of the isothiazole (B42339) ring that are not easily accessible by other means. For example, treatment of the diazonium salt with cuprous chloride would yield methyl 5-chloro-3-methyl-1,2-thiazole-4-carboxylate. Other transformations of the diazonium intermediate include its conversion to a hydroxyl group upon heating in water or its reduction to a hydrogen atom using hypophosphorous acid. youtube.com

Table 2: Potential Products from Diazotization and Subsequent Reactions

| Reagent(s) | Transformation | Product Functional Group | Reference |

|---|---|---|---|

| NaNO₂, HCl | Diazotization | Diazonium Salt | organic-chemistry.org |

| CuCl | Sandmeyer Reaction | Chloro | wikipedia.orglscollege.ac.in |

| CuBr | Sandmeyer Reaction | Bromo | wikipedia.orglscollege.ac.in |

| CuCN | Sandmeyer Reaction | Cyano | wikipedia.orglscollege.ac.in |

| H₂O, Heat | Hydrolysis | Hydroxyl | youtube.com |

Condensation Reactions with Carbonyl Compounds

The 5-amino group of this compound is expected to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases (imines). youtube.com This reaction typically involves heating the aminothiazole with the carbonyl compound, often with acid catalysis to facilitate the dehydration step.

These condensation reactions are a valuable tool for extending the molecular framework and introducing new functionalities. For instance, condensation with a substituted benzaldehyde (B42025) would yield a product with a benzylideneamino group at the 5-position. The resulting imines can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines. nih.gov

Transformations of the 4-Carboxylate Moiety

The methyl ester at the 4-position of the isothiazole ring is another site for chemical modification, primarily through reactions that target the ester functionality.

Ester Hydrolysis to Carboxylic Acids

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, and an excess of water is often used to drive the equilibrium towards the formation of the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. jk-sci.com This reaction yields the carboxylate salt, which can then be acidified in a separate step to produce the free carboxylic acid, 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid. google.comgoogle.com Mild hydrolysis conditions using lithium hydroxide have also been reported for related thiazole esters to avoid decomposition of the product. researchgate.net

Table 3: Conditions for Ester Hydrolysis

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid | libretexts.org |

| Basic (Saponification) | NaOH or KOH, Heat, then Acid Workup | Carboxylic Acid | jk-sci.com |

| Mild Basic | LiOH | Carboxylic Acid | researchgate.net |

Amidation and Hydrazide Formation

The ester functionality of this compound is a key site for synthetic modifications, allowing for the formation of amides and hydrazides. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

The direct amidation of the methyl ester can be achieved by heating with a primary or secondary amine, often at elevated temperatures. However, this method can be low-yielding. A more common and efficient approach involves a two-step process: initial hydrolysis of the ester to the corresponding carboxylic acid (5-amino-3-methyl-1,2-thiazole-4-carboxylic acid) sigmaaldrich.com, followed by coupling with an amine using standard peptide coupling reagents. This method offers greater versatility and generally higher yields.

Alternatively, hydrazide formation is typically accomplished through the hydrazinolysis of the ester. This reaction involves treating the methyl ester with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent like ethanol (B145695), under reflux conditions. This straightforward conversion provides the corresponding 5-amino-3-methyl-1,2-thiazole-4-carbohydrazide, a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles or hydrazones, by condensation with diketones or aldehydes, respectively.

Table 1: Synthesis of Amide and Hydrazide Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaOH (aq), then H+ 2. R1R2NH, Coupling Agent (e.g., HBTU, HOBt) | N-substituted-5-amino-3-methyl-1,2-thiazole-4-carboxamide | Amidation (via carboxylic acid) |

| This compound | Hydrazine hydrate (NH2NH2·H2O), Ethanol, Reflux | 5-amino-3-methyl-1,2-thiazole-4-carbohydrazide | Hydrazide Formation |

Reduction to Alcohols and Subsequent Reactions

The ester group in this compound can be reduced to a primary alcohol, (5-amino-3-methyl-1,2-thiazol-4-yl)methanol. This transformation opens pathways to a variety of other functional groups.

Powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent (like THF or diethyl ether) are commonly employed for this type of ester reduction. Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters but can be effective under specific conditions, for instance, in the presence of a Lewis acid or at higher temperatures in specific solvents organic-chemistry.org. Catalytic hydrogenation can also be employed, though it may require harsh conditions of high pressure and temperature and could potentially affect other functional groups in the molecule.

The resulting primary alcohol is a versatile intermediate. It can be oxidized under controlled conditions using reagents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde, 5-amino-3-methyl-1,2-thiazole-4-carbaldehyde. More vigorous oxidation, for example with potassium permanganate (B83412) (KMnO4) or chromic acid, would lead to the formation of the carboxylic acid. Furthermore, the alcohol can undergo O-alkylation to form ethers or esterification with carboxylic acids or their derivatives to form new esters.

Decarboxylation Strategies

Decarboxylation, the removal of the carboxylate group, from the thiazole ring typically requires prior hydrolysis of the methyl ester to the free carboxylic acid. Thiazole-2-carboxylic acids are known to be readily decarboxylated upon heating ias.ac.inias.ac.in. While the target compound is a 4-carboxylate, the general principle of instability of thiazole carboxylic acids suggests that decarboxylation is a feasible transformation.

The process would involve the saponification of this compound using a base like sodium hydroxide, followed by acidification to yield 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid. Subsequent heating of this carboxylic acid, potentially in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide) in a high-boiling solvent like quinoline, would facilitate the extrusion of carbon dioxide to yield 5-amino-3-methyl-1,2-thiazole. The ease of this reaction can be influenced by the stability of the carbanion intermediate formed upon CO2 loss, which is stabilized by the electron-withdrawing nature of the thiazole ring.

Modifications at the 3-Methyl Position

Side-Chain Functionalization Reactions

The methyl group at the C3 position of the thiazole ring, while generally less reactive than a methyl group at the C2 position, can still undergo functionalization. The C2-methyl group in thiazoles exhibits reactivity similar to a methyl ketone due to the electron-withdrawing nature of the adjacent nitrogen atom ias.ac.inias.ac.in. The reactivity of the C3-methyl group in the 1,2-thiazole (isothiazole) system is less pronounced but can be activated.

Functionalization can be achieved by deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles. For example, reaction with aldehydes or ketones would lead to the formation of secondary or tertiary alcohols, respectively, attached to the C3 position. This provides a route for chain extension and the introduction of new functional groups.

Oxidation and Halogenation of the Methyl Group

The 3-methyl group can be a target for oxidation and halogenation reactions, providing pathways to other important functional groups.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. This typically requires strong oxidizing agents and can be challenging to perform selectively without affecting the sensitive thiazole ring or the amino group. Reagents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) could potentially achieve this transformation, converting the methyl group into a carboxyl group (5-amino-4-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid) or an aldehyde, respectively.

Halogenation: Free-radical halogenation of the methyl group is a more common transformation. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light can introduce one or more halogen atoms onto the methyl side chain acs.org. This results in the formation of 3-(halomethyl), 3-(dihalomethyl), or 3-(trihalomethyl) derivatives. These halogenated intermediates are highly valuable for further synthetic manipulations, such as nucleophilic substitution reactions to introduce cyano, azido, or alkoxy groups, or for use in cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring's aromaticity allows it to undergo substitution reactions, but its reactivity is heavily influenced by the heteroatoms and the existing substituents.

Electrophilic Aromatic Substitution: The thiazole ring itself is electron-deficient and generally resistant to electrophilic attack, similar to pyridine tsijournals.com. However, the presence of the 5-amino group, a powerful activating and ortho-, para-directing group, dramatically alters this reactivity. In 5-aminothiazoles, the amino group strongly activates the ring towards electrophiles. The directing effect of the amino group would target the C4 position. Since this position is already occupied by the carboxylate group, electrophilic substitution becomes challenging. If a reaction were to occur, it would likely require forcing conditions and may lead to a mixture of products or degradation. For 2-aminothiazoles, electrophilic substitution, such as bromination, readily occurs at the C5 position nih.gov. In the case of this compound, the key positions for substitution are already occupied or influenced by strong directing groups, making further electrophilic substitution on the ring synthetically difficult.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the thiazole ring is generally favored at the C2 position ias.ac.in. However, nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring. The title compound lacks a suitable leaving group on the ring. The 5-amino group is an electron-donating group, which would further deactivate the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the thiazole ring of this compound is not a favorable reaction pathway.

Table 2: Summary of Aromatic Substitution Reactivity

| Reaction Type | Reactivity of the Thiazole Ring | Influence of Substituents |

|---|---|---|

| Electrophilic Aromatic Substitution | Generally low due to electron-deficient nature. | The 5-amino group is strongly activating, directing to the occupied C4 position. The 4-carboxylate is deactivating. Overall, substitution is unlikely. |

| Nucleophilic Aromatic Substitution | Generally low unless activated by strong electron-withdrawing groups and a good leaving group. | The 5-amino group is deactivating for this reaction. The absence of a leaving group prevents SNAr from occurring. |

Directed Functionalization Strategies

The functionalization of the 5-amino-3-methylisothiazole core is predominantly directed by the powerful activating effect of the C5-amino group. In electrophilic aromatic substitution reactions, this group directs incoming electrophiles to the adjacent and vacant C4 position. This regioselectivity is a cornerstone of synthetic strategies involving this heterocyclic system.

The amino group, through resonance, increases the electron density at the C4 position, making it highly susceptible to attack by electrophiles. This directing effect is significantly stronger than any influence exerted by the C3-methyl group. Consequently, reactions such as halogenation and nitration are expected to occur selectively at the C4 carbon, providing a reliable method for introducing new functional groups into the molecule. This targeted reactivity allows for the synthesis of a variety of 4-substituted derivatives, which can serve as intermediates for more complex molecules.

Halogenation and Nitration Studies

Research into the functionalization of the 5-amino-3-methylisothiazole scaffold has provided specific insights into its halogenation and nitration, primarily focusing on the introduction of substituents at the C4 position.

Halogenation:

The chlorination of the parent compound, 5-amino-3-methylisothiazole, has been successfully demonstrated, highlighting a viable pathway for halogenating the target methyl ester. In a documented process, 5-amino-3-methylisothiazole hydrochloride is treated with sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane. google.com This reaction leads to the regioselective introduction of a chlorine atom at the C4 position, yielding 5-amino-4-chloro-3-methylisothiazole. google.com

The reaction proceeds as an electrophilic substitution where the C4 position, activated by the C5-amino group, attacks the electrophilic chlorine species generated from sulfuryl chloride. This method provides a direct route to 4-halo-substituted derivatives, which are valuable precursors for further synthetic modifications.

| Reactant | Reagent | Product | Position of Halogenation |

| 5-Amino-3-methylisothiazole HCl | Sulfuryl Chloride (SO₂Cl₂) | 5-Amino-4-chloro-3-methylisothiazole | C4 |

Nitration:

While direct nitration studies on this compound are not extensively detailed in readily available literature, the existence and use of 5-amino-3-methyl-4-nitroisothiazole as a synthetic intermediate confirms that nitration at the C4 position is a known transformation for the parent amine. The synthesis of this 4-nitro derivative is a necessary precursor for subsequent reactions like vicarious nucleophilic substitution explored in other studies.

The nitration is achieved through standard electrophilic nitrating agents. The strong electron-donating effect of the C5-amino group activates the C4 position, making it the exclusive site of nitration. The resulting nitro group can then serve as a handle for a wide range of further chemical transformations.

| Reactant | Expected Reagent | Product | Position of Nitration |

| 5-Amino-3-methylisothiazole | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | 5-Amino-3-methyl-4-nitroisothiazole | C4 |

These studies underscore the predictable and directed nature of the reactivity of the 5-amino-3-methylisothiazole core, enabling the strategic functionalization of the C4 position for the development of new chemical entities.

Structure Activity Relationship Sar Studies and Exploration of Biological Interactions of 1,2 Thiazole Derivatives

Investigation of Molecular Targets and Pathways

Understanding the specific molecular targets and cellular pathways modulated by 1,2-thiazole derivatives is fundamental to elucidating their mechanism of action. Studies have focused on their interactions with enzymes, cellular receptors, and key signaling cascades.

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing inhibitors of β-ketoacyl-acyl carrier protein (ACP) synthases, which are crucial enzymes in bacterial fatty acid synthesis (FAS-II). plos.orgnih.gov This pathway is a key target for new antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis.

Research has led to the identification of 2-aminothiazole-4-carboxylate derivatives with potent inhibitory activity against the β-ketoacyl-ACP synthase mtFabH. plos.orgnih.gov For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with a half-maximal inhibitory concentration (IC50) of 0.95 µg/ml (2.43 µM). plos.orgnih.gov Molecular modeling studies suggest that the 2-aminothiazole-4-carboxylate core can establish key hydrogen bonding interactions with catalytic triad (B1167595) amino acid residues in the enzyme's active site. The binding pose of a closely related compound, methyl 2-amino-5-methylthiazole-4-carboxylate, shows its amino group in proximity to His244, indicating a potential mechanism for its inhibitory action. plos.org

Other studies have explored thiazole (B1198619) derivatives as inhibitors for different enzymes. A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and found to inhibit monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy, with IC50 values as low as 0.037 µM. nih.gov Additionally, novel thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, with some compounds showing potent activity against both COX-1 and COX-2 isozymes. acs.org

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | β-Ketoacyl-ACP Synthase (mtFabH) | 0.95 µg/ml (2.43 µM) | plos.orgnih.gov |

| 2-amino-4-methylthiazole-5-carboxylate derivative (3g) | Monoacylglycerol Lipase (MAGL) | 0.037 µM | nih.gov |

| Thiazole carboxamide derivative (2b) | Cyclooxygenase-1 (COX-1) | 0.239 µM | acs.org |

| Thiazole carboxamide derivative (2b) | Cyclooxygenase-2 (COX-2) | 0.191 µM | acs.org |

Thiazole and its derivatives have been evaluated for their ability to bind to various cellular receptors, demonstrating their potential as antagonists or modulators in different signaling systems.

One area of significant research is their interaction with adenosine (B11128) receptors. nih.govnih.gov SAR studies on thiazole and thiadiazole analogues identified them as a novel class of adenosine receptor antagonists. nih.gov Specifically, derivatives have been developed that show high affinity and selectivity for the human adenosine A3 receptor. nih.gov For example, N-[3-(4-methoxy-phenyl)- researchgate.netnih.govnih.govthiadiazol-5-yl]-acetamide, a related thiadiazole analogue, exhibited a high binding affinity with a Ki value of 0.79 nM at human adenosine A3 receptors. nih.gov Molecular modeling suggests that these compounds interact with unique residues in the receptor's binding pocket, such as Q167, which may explain their selectivity. nih.gov

More recently, thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These compounds were shown to efficiently modulate receptor kinetics, particularly by enhancing deactivation rates, highlighting their potential as neuroprotective agents. mdpi.com

By interacting with enzymes and receptors, 1,2-thiazole derivatives can modulate critical cellular pathways. The antagonism of adenosine A3 receptors, for instance, can influence signal transduction pathways linked to Gi proteins, which results in the modulation of cyclic AMP (cAMP) production. nih.gov

Furthermore, certain thiazole derivatives have been shown to directly impact cell cycle progression. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to induce cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines. nih.gov This activity points to the ability of these compounds to interfere with the fundamental machinery of cell proliferation, a key target in cancer therapy.

Exploration of Broad-Spectrum Biological Activities

The diverse molecular interactions of 1,2-thiazole derivatives translate into a wide array of biological effects, including antimicrobial and antineoplastic activities.

The thiazole nucleus is a component of numerous antimicrobial agents, and novel derivatives are continuously being explored to combat pathogenic bacteria and fungi. researchgate.netnih.govjchemrev.com

In the context of antibacterial activity, 2-aminothiazole-4-carboxylate derivatives have shown remarkable potency against Mycobacterium tuberculosis. One of the most effective compounds identified, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml against the H37Rv strain. plos.orgnih.gov Other studies have synthesized novel thiazole derivatives that show activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

The antifungal potential of this class of compounds is also well-documented. nih.govresearchgate.netmdpi.com Thiazole derivatives have been developed that exhibit activity against various Candida species, which are common causes of fungal infections. nih.govmdpi.comnih.gov A study on 2-amino-4,5-diarylthiazole derivatives reported a compound (5a8) with an anti-Candida albicans activity (MIC80) of 9 µM, which is comparable to the established antifungal drug fluconazole. mdpi.com Copper complexes containing thiazole-based derivatives have also shown promising results against Candida glabrata, with MIC values in the range of 32–128 µg/mL. nih.gov

| Compound Derivative | Pathogenic Strain | Activity Measurement | Value | Source |

|---|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.06 µg/ml | plos.orgnih.gov |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | MIC80 | 9 µM | mdpi.com |

| Copper complexes of thiazole derivatives | Candida glabrata | MIC | 32–128 µg/mL | nih.gov |

| Isothiazole-thiazole derivative (6u) | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | researchgate.net |

The thiazole scaffold is present in several anticancer drugs, and ongoing research continues to identify new derivatives with potent antineoplastic properties. researchgate.netnih.govnih.gov These compounds have demonstrated cytotoxic and anti-proliferative effects across a variety of human cancer cell lines.

In one study, a series of thiazole-based heterocycles were synthesized and evaluated for their cytotoxic activities against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov The results revealed that chlorine-containing derivatives were particularly potent, with IC50 values as low as 3 µg/mL against the MCF-7 cell line. nih.gov Another investigation into 2-amino-4-methylthiazole-5-carboxylate derivatives, which were also assessed as MAGL inhibitors, found that one compound displayed a GI50 (concentration for 50% growth inhibition) value of 0.34 µM against the HOP-92 non-small cell lung cancer cell line in the National Cancer Institute's screening. nih.gov Furthermore, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent and selective anti-proliferative activity against hematopoietic cancer cell lines, such as the human B-cell lymphoma line (BJAB). nih.gov

| Compound Derivative | Cancer Cell Line | Activity Measurement | Value | Source |

|---|---|---|---|---|

| Chlorine-containing thiazole derivative (11c) | MCF-7 (Breast Cancer) | IC50 | 3 µg/mL | nih.gov |

| Chlorine-containing thiazole derivative (11c) | HepG-2 (Liver Cancer) | IC50 | ~4 µg/mL | nih.gov |

| 2-amino-4-methylthiazole-5-carboxylate derivative (4c) | HOP-92 (Non-Small Cell Lung Cancer) | GI50 | 0.34 µM | nih.gov |

| 2-amino-4-methylthiazole-5-carboxylate derivative (4c) | EKVX (Non-Small Cell Lung Cancer) | GI50 | 0.96 µM | nih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | BJAB (B-cell lymphoma) | Selective Inhibition Observed | nih.gov |

Anti-inflammatory and Analgesic Research

Derivatives of the 1,2-thiazole scaffold have been investigated for their potential to modulate inflammatory pathways and provide analgesia. The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes such as cyclooxygenase (COX). For instance, the synthesis of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives has been reported to yield compounds with notable anti-inflammatory properties. bohrium.com

Research has shown that specific substitutions on the isothiazole (B42339) ring are critical for activity. For example, a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives demonstrated high affinity and selectivity for CB2 receptors, which are implicated in modulating inflammation. mdpi.com One derivative, the 3-(trifluoromethyl)benzamide, showed significant protective effects in a mouse model of acute colitis, highlighting the therapeutic potential of these compounds in inflammatory conditions. mdpi.com

In the realm of pain management, various thiazole derivatives have been synthesized and evaluated for their analgesic effects. researchgate.net Studies involving thiazole-piperazine derivatives have indicated that these compounds can possess both centrally and peripherally mediated antinociceptive activities. researchgate.net Mechanistic studies suggest that the analgesic effects of some derivatives may involve the opioidergic system. researchgate.net The strategic combination of the thiazole nucleus with other heterocyclic systems, such as pyrazole, has also yielded compounds with mild to good analgesic and anti-inflammatory activities. researchgate.net

Table 1: Anti-inflammatory Activity of Selected 1,2-Thiazole Derivatives

| Compound Structure | Target/Assay | Key Findings |

| 5-(4-chlorobenzoyl)amino-3-methyl-4- isothiazolecarboxylic acid derivatives | General Anti-inflammatory | Exhibited good anti-inflammatory properties. bohrium.com |

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides | CB2 Receptor Binding | High affinity and selectivity for CB2 receptors. mdpi.com |

| 3-(Trifluoromethyl)benzamide derivative | DSS-Induced Acute Colitis in mice | Exhibited remarkable protection against colitis. mdpi.com |

Other Investigated Biological Effects (e.g., Anthelmintic, Anticonvulsant)

Beyond inflammation and pain, the versatility of the 1,2-thiazole scaffold extends to other therapeutic areas, including the treatment of parasitic infections and neurological disorders.

Anthelmintic Activity Thiazole derivatives have been explored as potential anthelmintic agents to combat parasitic worm infections. nih.govijper.org In one study, a series of synthesized thiazole derivatives showed significant, dose-dependent anthelmintic activity against the earthworm Pheretima posthuma, which is anatomically and physiologically similar to intestinal roundworms. nih.gov Certain compounds demonstrated paralysis and death times comparable to the standard drug piperazine (B1678402) citrate. nih.gov The mechanism of action for some anthelmintic thiazoles is thought to involve inhibition of parasite-specific enzymes like β-tubulin. ijper.org

Anticonvulsant Activity The isothiazole nucleus is also a feature in compounds designed to treat epilepsy. bohrium.com Numerous thiazole derivatives have been synthesized and screened for their ability to protect against seizures in animal models. For example, certain thiazole-bearing 4-thiazolidinones have shown excellent anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure tests. researchgate.net Research on thiopyrano[2,3-d]thiazole derivatives also identified compounds with pronounced anticonvulsant effects, with some demonstrating efficacy comparable to the reference drug sodium valproate. nih.gov The structural features of these molecules, including specific substitutions on attached phenyl rings, are crucial for their anticonvulsant potency. thieme-connect.com

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound Series | Animal Model | Key Findings |

| Cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles | Pentylenetetrazole (PTZ) model | Seven compounds showed significant activity with ED50 ≤ 20 mg/kg. thieme-connect.com |

| Thiazole-bearing 4-thiazolidinones | PTZ and MES tests | Three compounds showed excellent anticonvulsant activity in both models. researchgate.net |

| Thiopyrano[2,3-d]thiazoles | Subcutaneous PTZ test | Three compounds identified with pronounced anticonvulsant effects. nih.gov |

| Benzothiazole (B30560) derivatives with mercapto-triazole substituents | MES and scPTZ tests | Two compounds were identified as the most potent in the series. researchgate.net |

Design Principles for Structure-Activity Relationship Elucidation

The exploration of 1,2-thiazole derivatives is guided by established principles of medicinal chemistry to understand how molecular structure dictates biological function. This involves a systematic approach to modifying the chemical scaffold and observing the resulting effects on activity.

Systematic Chemical Modification and Analog Synthesis

A cornerstone of SAR studies is the systematic synthesis of analogs where specific parts of the lead molecule are altered. For 1,2-thiazole derivatives, this often involves modifying substituents at various positions of the isothiazole ring or attached moieties. For instance, in the development of antimicrobial thiazoles, researchers have created series of compounds by introducing different substituents onto a core structure and evaluating the impact on antibacterial and antifungal efficacy. mdpi.com This approach allows for the identification of functional groups that enhance potency or selectivity. The synthesis of acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid is an example of such systematic modification to explore potential cardiovascular activity. nih.gov By creating a library of related compounds, researchers can map out the structural requirements for a desired biological effect.

Positional and Substituent Effects on Biological Outcomes

The position and nature of substituents on the 1,2-thiazole ring and its associated structures have a profound impact on biological activity. SAR studies have revealed that:

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its ability to bind to a target. For example, in a series of antimicrobial thiazole derivatives, small halogen substituents like 4-fluoro induced excellent activity, while larger or different halogen substituents (e.g., 4-chloro, 4-bromo) significantly decreased it. mdpi.com

Steric Effects : The size and shape of a substituent can influence how well a molecule fits into a binding site. In some series, an unsubstituted phenyl ring attached to the thiazole core displayed significant activity, indicating that bulky groups might be detrimental. mdpi.com

Positional Isomerism : The location of a substituent is often critical. In developing anticonvulsants, the type of substituent in the para-position of a benzene (B151609) ring attached to the thiazole was found to be very important for activity. thieme-connect.com

These observations underscore the importance of precise structural modifications to optimize the interaction between the drug molecule and its biological target.

Pharmacophore Elucidation for 1,2-Thiazole Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For 1,2-thiazole derivatives, this involves identifying common structural features among active compounds.

A typical pharmacophore for a kinase inhibitor, for example, includes a heterocyclic core (like 1,2-thiazole), hydrogen bond acceptors and donors, and hydrophobic regions that interact with specific pockets in the enzyme's active site. nih.gov In the design of new anticancer agents, the thiazole ring has been used as a central aromatic linker between a recognition unit (e.g., an indolin-2-one moiety) and various hydrogen bond acceptor/donor groups. nih.gov Modeling studies for thiazole-based EGFR/HER2 inhibitors have highlighted the importance of the imidazo[2,1-b]thiazole (B1210989) moiety and a hydrazide side chain for anticancer activity. nih.gov By understanding these key features, medicinal chemists can design novel molecules with a higher probability of being active, streamlining the drug discovery process.

Mechanistic Investigations and Proposed Modes of Action for 1,2 Thiazole Based Compounds

Elucidation of Molecular Mechanisms of Interaction

The precise way in which 1,2-thiazole compounds exert their biological effects can be understood by examining their interactions at a molecular level. This includes identifying their binding sites on target proteins, characterizing the energetics of these interactions, and understanding the dynamic conformational changes that occur upon binding.

While a crystal structure of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate in complex with a biological target is not available, molecular docking studies on other thiazole (B1198619) derivatives have provided valuable insights into their potential binding modes. For instance, docking studies of 2-amino thiazole derivatives with enzymes such as carbonic anhydrase and cholinesterase have predicted key interactions within the active sites. These studies suggest that the thiazole ring can act as a scaffold, positioning functional groups to interact with specific amino acid residues. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other polar interactions.

In silico studies on various benzothiazole (B30560) derivatives have also been conducted to understand their binding patterns with bacterial proteins. For example, molecular docking of benzothiazole derivatives against proteins from Klebsiella aerogenes and Staphylococcus aureus predicted hydrogen bonding between the amide and amino groups of the ligands and residues like ASP-329 in the protein's active site. mdpi.com Such computational approaches are instrumental in predicting the binding orientation and affinity of novel inhibitors and guiding further experimental studies.

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For various thiazole derivatives, enzyme inhibition assays have been performed to determine key kinetic parameters. For example, a study on 2-amino thiazole derivatives as inhibitors of metabolic enzymes revealed their inhibitory constants (Kᵢ). nih.gov

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) in µM |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

Thermodynamic investigations, often conducted using techniques like isothermal titration calorimetry (ITC), provide a deeper understanding of the forces driving ligand-protein binding. Such studies dissect the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. For thiazole- and benzothiazole-based organoselenium compounds acting as tyrosinase inhibitors, ITC has been used to confirm strong binding to the enzyme. acs.org A comprehensive understanding of these thermodynamic parameters is essential for rational drug design, as it clarifies whether binding is driven by favorable bond formations (enthalpy) or by an increase in disorder of the system, such as the release of water molecules from the binding site (entropy).

The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein. Conformational studies on thiazole-containing amino acid residues have shown that these structural units tend to adopt a semi-extended β2 conformation, which is stabilized by intramolecular hydrogen bonds. nih.gov The formation of a thiazole ring within a peptide backbone can reduce the conformational flexibility of the molecule. researchgate.net This pre-organization can be entropically favorable for binding to a protein target.

Molecular dynamics simulations of azo-thiazole derivatives have been used to assess the stability and interactions of ligand-protein complexes. nih.gov Such simulations can reveal correlated motions and conformational changes that occur upon ligand binding, providing insights into the dynamic nature of the interaction. The flexibility of the ligand and the protein's binding pocket allows for an "induced fit" where the binding partners adapt their conformations to optimize their interaction.

Proposed Biological Pathways Affected by 1,2-Thiazole Derivatives

Based on their interactions with various biomolecules, 1,2-thiazole derivatives have been shown to affect several key biological pathways, primarily through the inhibition of essential enzymes and the disruption of cellular proliferation.

Several studies have demonstrated the potential of thiazole derivatives to inhibit various metabolic enzymes. As indicated in the table above, 2-amino thiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and cholinesterases (AChE and BChE). nih.gov Carbonic anhydrases are crucial for processes such as pH regulation and CO₂ transport, while cholinesterases are key enzymes in neurotransmission. Inhibition of these enzymes can have significant physiological effects.

Furthermore, some thiazole derivatives have been investigated as inhibitors of protein kinases, which are central to cellular signaling pathways. rsc.org For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov Given that protein kinases play a critical role in cell growth, differentiation, and metabolism, their inhibition represents a major avenue for therapeutic intervention, particularly in cancer.

The antiproliferative activity of thiazole derivatives has been a major focus of research. Studies have shown that some of these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For example, certain novel synthesized thiazole derivatives have been shown to cause cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com This is accompanied by an increase in the population of cells in the pre-G1 phase, which is indicative of apoptosis.

The mechanism of apoptosis induction by thiazole derivatives can involve the modulation of key regulatory proteins. For instance, some chalcone-based thiazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins such as Bcl-2. researchgate.netnih.gov The disruption of these fundamental cellular processes makes 1,2-thiazole-based compounds a promising scaffold for the development of new anticancer agents.

Signaling Pathway Modulation Leading to Cellular Responses

While direct mechanistic studies on this compound are not extensively available in the current body of scientific literature, the broader class of 1,2-thiazole and particularly 2-aminothiazole (B372263) derivatives has been the subject of numerous investigations. These studies provide insights into the potential signaling pathways that compounds with this core structure may modulate, leading to a range of cellular responses. The reactivity of the thiazole ring, stemming from an acidic proton at the C-2 position, makes it a versatile scaffold for developing compounds with diverse therapeutic potentials. nih.gov Molecules incorporating a thiazole ring can interact with biological systems in various ways, including the activation or inhibition of biochemical pathways and enzymes, or by blocking or stimulating receptors. nih.gov

Research into various aminothiazole derivatives has revealed their capacity to interfere with several key signaling pathways implicated in pathological conditions, most notably in cancer. Thiazole-containing compounds have been identified as potential inhibitors of various biological targets involved in cancer progression. nih.govnih.gov These targets include protein kinases, which are crucial regulators of cell proliferation, survival, and immune responses. nih.gov

For instance, certain 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2, a kinase involved in pro-oncogenic pathways such as NF-κB, Wnt, and Akt signaling. nih.gov By binding to an allosteric pocket, these compounds can induce a distinct modulation of signal transduction pathways compared to traditional ATP-competitive inhibitors. nih.gov This highlights the potential for thiazole derivatives to achieve therapeutic effects through novel modes of action. nih.gov

Furthermore, the Wnt signaling pathway, which is critical in cell fate determination and proliferation, has been a target for aminothiazole inhibitors. One such compound, 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide (B608402) (KY-05009), has been shown to be a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), which in turn attenuates β-catenin/TCF4-mediated transcription. nih.gov

The table below summarizes findings on the modulation of signaling pathways by various 1,2-thiazole-based compounds, offering a potential framework for understanding the mechanistic actions of related molecules like this compound.

Table 1: Modulation of Signaling Pathways by 1,2-Thiazole Derivatives

| Compound Class/Derivative | Target/Pathway | Cellular Response |

| 2-Aminothiazole Derivatives | Protein Kinase CK2 (allosteric modulation) | Modulation of pro-oncogenic pathways (NF-κB, Wnt, Akt) nih.gov |

| 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide (KY-05009) | Traf2- and Nck-interacting kinase (TNIK) in Wnt signaling pathway | Attenuation of β-catenin/TCF4-mediated transcription nih.gov |

| Substituted diaryl-1,3-thiazole analogues | Tubulin polymerization | Moderate anti-proliferative action nih.gov |

| Thiazole-based compounds | Tyrosine kinases (e.g., dasatinib, dabrafenib) | Inhibition of tumor proliferation and survival nih.gov |

| N-Acyl-2-aminothiazoles | Cyclin-dependent kinase 2 (CDK2)/cyclin E | Antitumor activity nih.gov |

It is important to reiterate that these findings are for related thiazole derivatives and not specifically for this compound. The diverse biological activities of the thiazole scaffold suggest that its derivatives can be tailored to interact with a wide array of cellular targets. fabad.org.tr Future research is necessary to elucidate the specific signaling pathways modulated by this compound and the resultant cellular responses.

Computational Chemistry and Theoretical Studies on Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed description of the electronic environment of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate.

Electronic Structure Analysis

The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. Methods like DFT with a suitable basis set, such as B3LYP/6-311G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

For thiazole (B1198619) derivatives, the heterocyclic ring, along with its substituents, dictates the electronic landscape. uomphysics.net The amino group at position 5 and the methyl group at position 3 are expected to influence the electron density of the thiazole ring through resonance and inductive effects, respectively. The carboxylate group at position 4 acts as an electron-withdrawing group, further shaping the electronic distribution.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. uomphysics.net A smaller energy gap suggests higher reactivity.

The localization of HOMO and LUMO on different parts of the this compound molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov For many thiazole derivatives, the HOMO is often distributed over the thiazole ring and the amino substituent, while the LUMO is frequently localized on the electron-withdrawing carboxylate group. uomphysics.netnih.gov Global reactivity descriptors such as electronegativity, hardness, and softness can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| Energy Gap (ΔE) | 4.40 |

Note: These values are illustrative and based on typical ranges observed for similar heterocyclic compounds.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their role as potential hydrogen bond donors.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, such as a protein. These methods are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Ligand-Protein Docking for Target Prediction